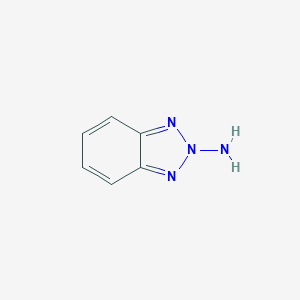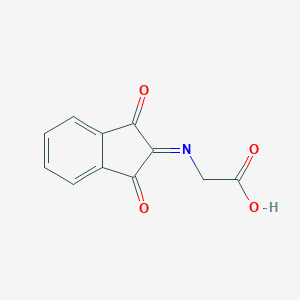
Indane-1,3-dione-2-imine-N-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indane-1,3-dione-2-imine-N-acetic acid, commonly known as IDIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IDIA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
IDIA's mechanism of action is not yet fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. IDIA has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
IDIA has been shown to have various biochemical and physiological effects. In preclinical studies, IDIA has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. IDIA has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
IDIA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in preclinical studies for various potential applications. One limitation is that its mechanism of action is not yet fully understood. Another limitation is that more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for IDIA research. One direction is to continue studying its potential as an anti-inflammatory agent and treatment for Alzheimer's disease. Another direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to determine its safety and efficacy in humans and to optimize its synthesis and purification.
Synthesemethoden
IDIA can be synthesized through various methods, including the reaction of indane-1,3-dione with hydroxylamine-O-sulfonic acid, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of indane-1,3-dione with hydroxylamine hydrochloride, followed by the reaction of the resulting compound with acetic anhydride. The synthesis of IDIA has been optimized to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
IDIA has been studied for its potential applications in scientific research. One of the most significant applications of IDIA is in the field of medicinal chemistry. IDIA has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease. IDIA has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
130755-94-1 |
|---|---|
Produktname |
Indane-1,3-dione-2-imine-N-acetic acid |
Molekularformel |
C11H7NO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
2-[(1,3-dioxoinden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H7NO4/c13-8(14)5-12-9-10(15)6-3-1-2-4-7(6)11(9)16/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
CZLLCVVDOCLZPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Andere CAS-Nummern |
130755-94-1 |
Synonyme |
IDIAA indane-1,3-dione-2-imine-N-acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



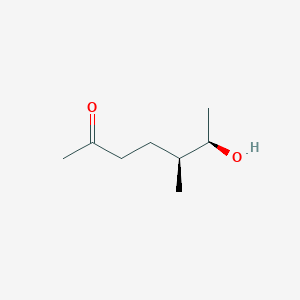
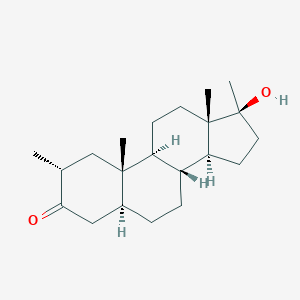
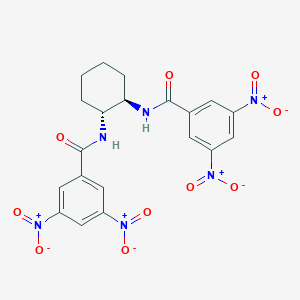
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
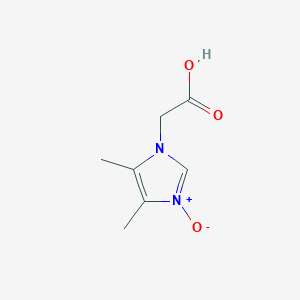
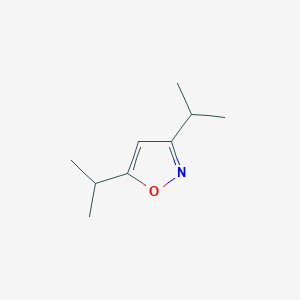
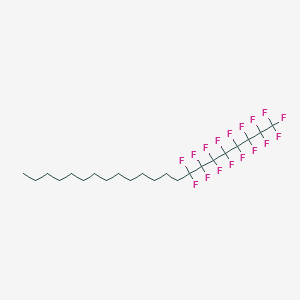
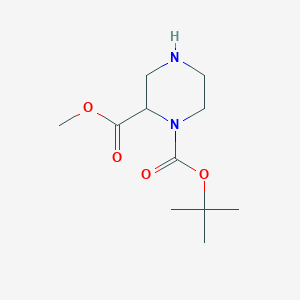
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
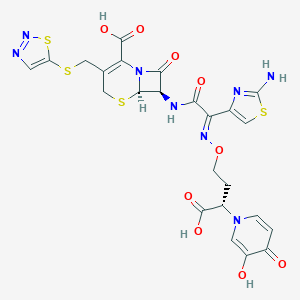
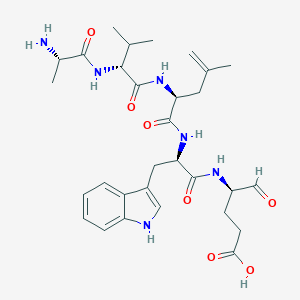
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
